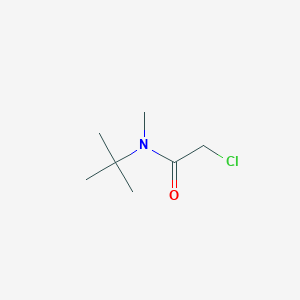![molecular formula C11H14ClNO2 B8786596 4-[2-chloroethyl(ethyl)amino]benzoic acid CAS No. 2045-21-8](/img/structure/B8786596.png)
4-[2-chloroethyl(ethyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)-: is a chemical compound with the molecular formula C11H13Cl2NO2 and a molecular weight of 262.132 g/mol . It is also known by other names such as benzoic acid nitrogen mustard and 4-(bis(2-chloroethyl)amino)benzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)- typically involves the reaction of p-aminobenzoic acid with 2-chloroethyl ethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethyl groups.
Oxidation and Reduction Reactions: The aromatic ring and amino groups can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)- is used as a precursor for the synthesis of other compounds. It can also be used in studies involving nucleophilic substitution and other reaction mechanisms .
Biology and Medicine: The compound has potential applications in medicine, particularly in the development of anticancer agents. Its structure is similar to that of nitrogen mustards, which are known for their cytotoxic properties. Research is ongoing to explore its efficacy and safety in cancer treatment .
Industry: In the industrial sector, the compound may be used in the production of pharmaceuticals and other chemical products. Its reactivity and versatility make it a valuable intermediate in various synthetic processes .
Mécanisme D'action
The mechanism of action of benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)- involves the formation of reactive intermediates that can interact with biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA function. This mechanism is similar to that of other nitrogen mustards used in chemotherapy .
Comparaison Avec Des Composés Similaires
- Benzoic acid, p-(bis(2-chloroethyl)amino)-
- 4-(Bis(2-chloroethyl)amino)benzoic acid
- Benzoic acid nitrogen mustard
Uniqueness: Benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)- is unique due to its specific structure, which combines the properties of benzoic acid with the reactivity of chloroethyl and ethylamino groups.
Propriétés
Numéro CAS |
2045-21-8 |
|---|---|
Formule moléculaire |
C11H14ClNO2 |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
4-[2-chloroethyl(ethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H14ClNO2/c1-2-13(8-7-12)10-5-3-9(4-6-10)11(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) |
Clé InChI |
ULODYZDCGAFRDQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCl)C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[(4-CHLOROPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B8786519.png)













